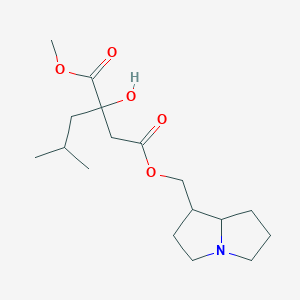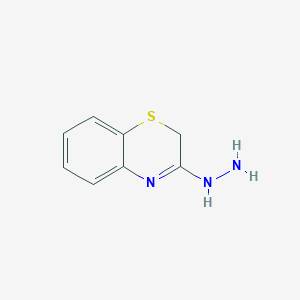
H-Ala-Ala-Pro-pNA HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Ala-Ala-Pro-pNA HCl, también conocido como Clorhidrato de N-(2-Acetamido)-2-[(2-acetamido-3-(4-nitroanilino)propanoyl)amino]propanamida, es un sustrato peptídico sintético. Se utiliza comúnmente en ensayos bioquímicos para estudiar la actividad enzimática, particularmente para enzimas como la dipeptidil peptidasa y la prolil tripeptidil peptidasa. Este compuesto se caracteriza por sus propiedades cromógenas, que permiten una fácil detección y cuantificación de las reacciones enzimáticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de H-Ala-Ala-Pro-pNA HCl generalmente implica el ensamblaje escalonado de la cadena peptídica utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso incluye:
Reacciones de acoplamiento: Los aminoácidos se añaden secuencialmente a un soporte de resina sólida. Cada paso de acoplamiento implica la activación del grupo carboxilo del aminoácido entrante, a menudo utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxibenzotriazol (HOBt).
Desprotección: Después de cada acoplamiento, se elimina el grupo protector en el extremo amino, generalmente con ácido trifluoroacético (TFA).
Escisión de la resina: Una vez que la cadena peptídica está completamente ensamblada, se escinde de la resina utilizando un ácido fuerte como TFA, que también elimina los grupos protectores de la cadena lateral.
Purificación: El péptido crudo se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC).
Métodos de producción industrial
En un entorno industrial, la producción de this compound sigue principios similares, pero a una escala mayor. Los sintetizadores de péptidos automatizados a menudo se emplean para aumentar la eficiencia y la consistencia. El uso de reactivos a granel y condiciones de reacción optimizadas ayuda a escalar el proceso mientras se mantiene la calidad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
H-Ala-Ala-Pro-pNA HCl puede sufrir varias reacciones químicas, que incluyen:
Hidrólisis: La hidrólisis enzimática por peptidasas da como resultado la escisión de los enlaces peptídicos, liberando fragmentos peptídicos más pequeños y p-nitroanilina.
Oxidación y reducción: El grupo nitro en la parte de p-nitroanilina puede sufrir reacciones redox, aunque estas son menos comunes en ensayos bioquímicos típicos.
Sustitución: Los enlaces amida en la cadena peptídica pueden ser objetivo de reacciones de sustitución en condiciones específicas.
Reactivos y condiciones comunes
Hidrólisis: Enzimas como la dipeptidil peptidasa y la prolil tripeptidil peptidasa en soluciones acuosas tamponadas.
Oxidación: Agentes oxidantes fuertes como permanganato de potasio (KMnO₄) o peróxido de hidrógeno (H₂O₂).
Reducción: Agentes reductores como borohidruro de sodio (NaBH₄).
Productos principales
Hidrólisis: Produce péptidos más pequeños y p-nitroanilina, que es detectable debido a sus propiedades cromógenas.
Oxidación y reducción: Altera el grupo nitro, potencialmente formando derivados de amino u otros productos oxidados.
Aplicaciones Científicas De Investigación
H-Ala-Ala-Pro-pNA HCl se usa ampliamente en la investigación científica debido a su utilidad como sustrato cromógeno. Sus aplicaciones incluyen:
Ensayos de actividad enzimática: Se utiliza para medir la actividad de las peptidasas, particularmente la dipeptidil peptidasa y la prolil tripeptidil peptidasa.
Desarrollo de fármacos: Ayuda en la selección de posibles inhibidores de las peptidasas, que son objetivos para intervenciones terapéuticas en enfermedades como la diabetes y el cáncer.
Estudios bioquímicos: Facilita el estudio de la cinética y los mecanismos enzimáticos.
Producción industrial de enzimas: Se utiliza en el control de calidad para evaluar la actividad de las enzimas producidas industrialmente.
Mecanismo De Acción
El principal mecanismo de acción de H-Ala-Ala-Pro-pNA HCl implica su papel como sustrato para peptidasas específicas. Cuando estas enzimas escinden los enlaces peptídicos, se libera p-nitroanilina. La liberación de p-nitroanilina, que es cromógena, permite la cuantificación de la actividad enzimática mediante la medición de la absorbancia a una longitud de onda específica (típicamente alrededor de 405 nm).
Comparación Con Compuestos Similares
Compuestos similares
H-Ala-Pro-pNA HCl: Otro sustrato cromógeno utilizado para ensayos enzimáticos similares, pero con una cadena peptídica más corta.
H-Gly-Pro-pNA HCl: Se utiliza para estudiar las prolil peptidasas con una secuencia peptídica diferente.
Suc-Ala-Ala-Pro-pNA: Una versión succinilada que puede tener diferentes propiedades de solubilidad y estabilidad.
Unicidad
H-Ala-Ala-Pro-pNA HCl es único debido a su secuencia peptídica específica, lo que lo convierte en un sustrato preferido para ciertas peptidasas. Sus propiedades cromógenas y la facilidad de detección de la liberación de p-nitroanilina lo hacen muy valioso en los ensayos bioquímicos.
Propiedades
IUPAC Name |
1-[2-(2-aminopropanoylamino)propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUAVHCDNGKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)











![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)
![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)
